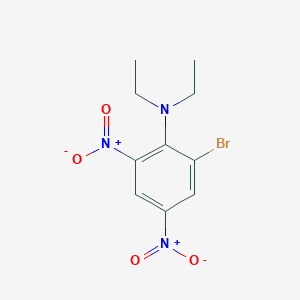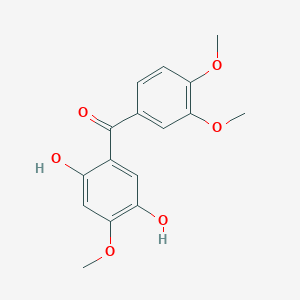
(2,5-Dihydroxy-4-methoxyphenyl)(3,4-dimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dihydroxy-4-methoxyphenyl)(3,4-dimethoxyphenyl)methanone is a chemical compound with the molecular formula C15H14O5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dihydroxy-4-methoxyphenyl)(3,4-dimethoxyphenyl)methanone typically involves the condensation of 2,5-dihydroxy-4-methoxybenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dihydroxy-4-methoxyphenyl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy and hydroxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzophenone derivatives.
Applications De Recherche Scientifique
(2,5-Dihydroxy-4-methoxyphenyl)(3,4-dimethoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the formulation of UV-absorbing materials and as a stabilizer in various industrial products.
Mécanisme D'action
The mechanism of action of (2,5-Dihydroxy-4-methoxyphenyl)(3,4-dimethoxyphenyl)methanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxy groups.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,5-Dihydroxy-4-methoxyphenyl)-phenylmethanone
- (2,4-Dimethoxyphenyl)-(3-methylphenyl)-methanone
- (2,4-Dimethoxyphenyl)-(4-methoxyphenyl)-methanone
Uniqueness
(2,5-Dihydroxy-4-methoxyphenyl)(3,4-dimethoxyphenyl)methanone is unique due to its specific combination of hydroxy and methoxy groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
62495-45-8 |
|---|---|
Formule moléculaire |
C16H16O6 |
Poids moléculaire |
304.29 g/mol |
Nom IUPAC |
(2,5-dihydroxy-4-methoxyphenyl)-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H16O6/c1-20-13-5-4-9(6-15(13)22-3)16(19)10-7-12(18)14(21-2)8-11(10)17/h4-8,17-18H,1-3H3 |
Clé InChI |
UDSSTOIKPKSXMS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2O)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


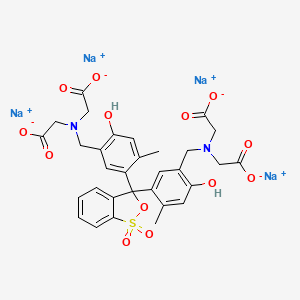

![Benzoic acid;2-[(4-chlorophenyl)methyl]phenol](/img/structure/B14515312.png)
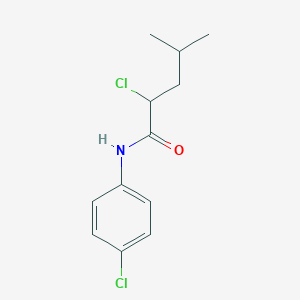
![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea](/img/structure/B14515322.png)
![N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B14515326.png)
![2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14515334.png)
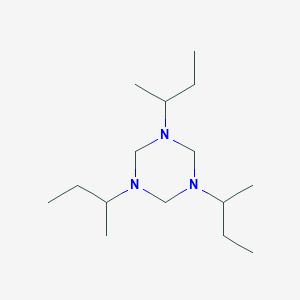
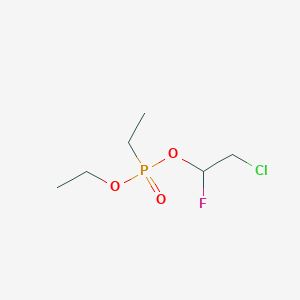
![2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]-](/img/structure/B14515353.png)
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14515354.png)
![2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B14515366.png)
